[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene
Overview
Description
“[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene” is a type of DuPhos and BPE ligands which are highly efficient privileged ligands .
Molecular Structure Analysis
The molecular formula of this compound is C18H28OP2 . The InChI string representation of the molecule is1S/C18H28OP2/c1-13-9-10-14(2)20(13)17-7-5-6-8-18(17)21(19)15(3)11-12-16(21)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m0/s1
. Chemical Reactions Analysis
This compound is used in asymmetric hydrogenation reactions, which are ideal for the commercial manufacture of single-enantiomer compounds due to their robustness and scalability .Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 322.36 . It is insoluble in water .Scientific Research Applications
Synthesis and Catalytic Applications
Synthesis of Chiral Hydroxyl Phospholanes Chiral hydroxyl monophosphane and bisphospholanes, including compounds related to [1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene, have been synthesized from D-mannitol. These compounds showed promise in rate acceleration in the Baylis-Hillman reaction and in asymmetric catalytic reactions, particularly in the hydrogenation of various olefins. The hydroxyl phosphine system demonstrated that hydrogenation of certain substrates could be effectively carried out in water (Li et al., 2000).
Rhodium-Hydroxyl Bisphospholane Catalysis The Rhodium complex of a chiral hydroxyl bisphospholane, closely related to the compound , has been found to catalyze the asymmetric hydrogenation of dehydroamino acids and their ester derivatives with high enantioselectivities. This shows the potential of such compounds in catalyzing important chemical reactions (Li et al., 1999).
Molecular Structure and Liquid Crystal Applications
Liquid Crystalline Nitroxide Radicals A series of liquid-crystalline chiral radical compounds, which include a chiral nitroxide unit similar to the compound , were synthesized and characterized. These compounds showed unique phase transition behavior and ferroelectric properties, indicating potential applications in advanced material science (Uchida et al., 2015).
Organometallic Chemistry and Catalysis
Palladium Complexes with Chiral Phospholanes Organometallic chiral complexes of palladium containing chelate Duphos, closely related to this compound, demonstrated high enantiomeric excess in enantioselective allylic alkylation reactions. This indicates their potential in creating enantiomerically pure compounds, crucial in pharmaceutical chemistry (Drago & Pregosin, 2000).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Cellular Effects
The effects of [1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene on cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of various cell types, including fibroblasts and cancer cells. By modulating signaling pathways, it can alter gene expression patterns and metabolic activities, leading to changes in cell function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound can enhance specific biochemical pathways without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression. These dosage-dependent effects underscore the importance of optimizing the dosage to achieve the desired outcomes while minimizing potential toxicity .
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, thereby modulating the flow of metabolites through different pathways. This can lead to changes in the overall metabolic profile of cells, affecting their growth and function .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its effectiveness and stability. Understanding these transport mechanisms is essential for optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of This compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with other biomolecules and its overall effectiveness in biochemical reactions .
Properties
IUPAC Name |
(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethyl-1λ5-phospholane 1-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28OP2/c1-13-9-10-14(2)20(13)17-7-5-6-8-18(17)21(19)15(3)11-12-16(21)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZVYNTUPREFTI-VGWMRTNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](P1C2=CC=CC=C2P3(=O)[C@H](CC[C@@H]3C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28OP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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